molecular formula C16H15FN2O2 B11170119 N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide

Cat. No.: B11170119
M. Wt: 286.30 g/mol
InChI Key: SBXXXXVCDJBRKD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(N-methylacetamido)phenyl]benzamide is a chemical compound with the molecular formula C15H13FN2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom, a benzamide group, and an N-methylacetamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-(N-methylacetamido)aniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The resulting product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Fluoro-N-[4-(N-methylacetamido)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-fluoro-4-aminobenzamide
  • 2-Fluoro-N-methyl-4-nitrobenzamide
  • 4-Amino-2-fluoro-N-methylbenzamide

Uniqueness

2-Fluoro-N-[4-(N-methylacetamido)phenyl]benzamide is unique due to the presence of both the fluorine atom and the N-methylacetamido group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C16H15FN2O2/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,18,21)

InChI Key

SBXXXXVCDJBRKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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